molecular formula C18H18N2O4S B2410533 N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 887880-20-8

N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2410533
CAS No.: 887880-20-8
M. Wt: 358.41
InChI Key: SQSIOPRIGNLRRC-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound that has been studied for its potential applications in cancer treatment . It is a derivative of 8-quinolinesulfonamide, a class of compounds known for their anticancer activity .


Synthesis Analysis

The compound was synthesized using a series of 8-quinolinesulfonamido-1,2,3-triazoles . The synthesis process involved the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis requires advanced computational techniques. In silico studies identified this compound as a potent modulator of muscle isoform 2 of pyruvate kinase .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require specialized knowledge and techniques. The compound was synthesized using a series of 8-quinolinesulfonamido-1,2,3-triazoles .

Scientific Research Applications

Polymorphic Modifications for Hypertension Treatment

N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and related compounds, have shown significant potential in the medical field, particularly in the treatment of hypertension. A study by Shishkina et al. (2018) highlights the strong diuretic properties of similar compounds, indicating its possible use in new hypertension remedies. The study focuses on the polymorphic modifications of these compounds, revealing different organizational levels in their crystal packing, which may influence their effectiveness in medical applications (Shishkina et al., 2018).

Potential Fungicidal Activity

Kappe and Kappe (2009) synthesized derivatives of tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, showing potential fungicidal activity. These derivatives are structurally related to this compound, suggesting a broader range of applications for this class of compounds in controlling fungal growth (Kappe & Kappe, 2009).

Antibacterial Properties

Ishikawa et al. (1990) synthesized a series of substituted pyrroloquinoline carboxylic acids, including compounds structurally similar to this compound. These compounds displayed potent antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential use in the treatment of systemic infections (Ishikawa et al., 1990).

Synthesis and Structural Analysis

Hayun et al. (2012) conducted a detailed study on the synthesis and structural analysis of compounds closely related to this compound. Their research provides valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Hayun et al., 2012).

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-16-7-3-2-6-15(16)19-25(22,23)14-9-12-5-4-8-20-17(21)11-13(10-14)18(12)20/h2-3,6-7,9-10,19H,4-5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSIOPRIGNLRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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